4,4,4-trifluoro-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one
Description
This compound is a synthetically derived heterocyclic molecule featuring a trifluoromethyl ketone moiety, a fused [1,2,4]triazolo[4,3-b]pyridazine ring, and a bicyclic octahydropyrrolo[3,4-c]pyrrole system. The trifluoro group enhances metabolic stability and lipophilicity, while the triazolo-pyridazine scaffold is associated with kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
4,4,4-trifluoro-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O/c1-10-20-21-13-2-3-14(22-25(10)13)23-6-11-8-24(9-12(11)7-23)15(26)4-5-16(17,18)19/h2-3,11-12H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHUTWOPKHPUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several classes of heterocycles, including triazolo-thiadiazoles, pyrrolo-pyrroles, and fluorinated ketones. Below is a comparative analysis:
Key Comparative Insights
Triazolo Heterocycles :
- The target compound’s [1,2,4]triazolo[4,3-b]pyridazine ring differs from the triazolo[3,4-b]thiadiazole in 9a . The pyridazine ring may enhance π-π stacking interactions in target binding compared to thiadiazole.
- Fluorine substitution: The trifluoro group in the target compound vs. a single fluorine in 9a could increase metabolic stability and alter solubility .
Functional Groups: The trifluorobutanone moiety may act as a hydrogen bond acceptor, contrasting with the sulfonyl group in , which is a stronger electron-withdrawing group.
Lumping Strategy for Predictive Analysis
As per , compounds with analogous cores (e.g., triazolo heterocycles) may be "lumped" to predict properties like reactivity or bioavailability . For example:
- Triazolo-pyridazines and triazolo-thiadiazoles could be grouped for screening kinase inhibitors due to shared nitrogen-rich aromatic systems .
- Fluorinated ketones and sulfonyl groups may be compared for their effects on cellular permeability .
Research Findings and Gaps
- Synthetic Challenges: The target compound’s fused rings and stereochemistry (octahydropyrrolo-pyrrole) likely require advanced synthetic strategies, akin to those for marine actinomycete-derived metabolites .
- Bioactivity Prediction : Based on 9a , the target compound may exhibit anticancer or antimicrobial activity, but empirical validation is needed.
- Structural Uniqueness : The combination of trifluoro, triazolo-pyridazine, and bicyclic amine systems distinguishes it from analogues in , warranting dedicated pharmacological profiling.
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